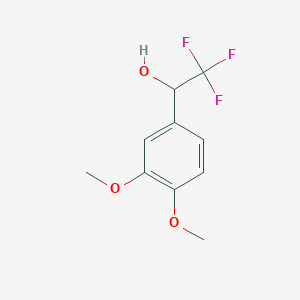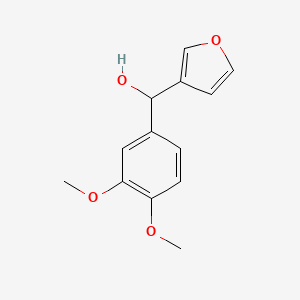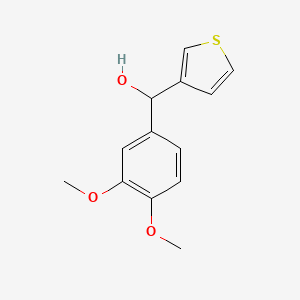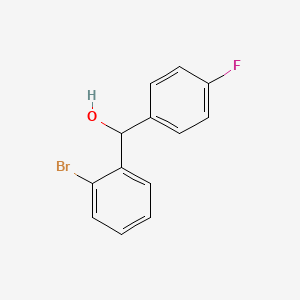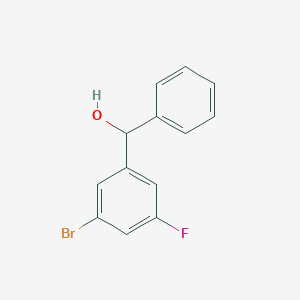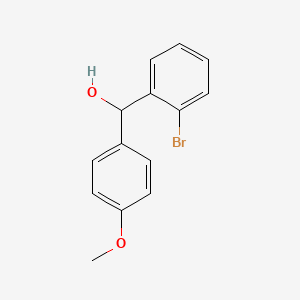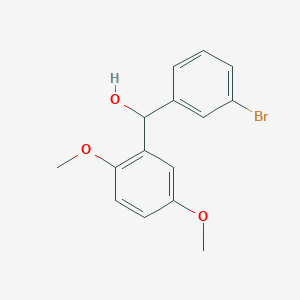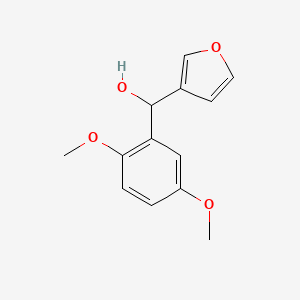
(2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol: is an organic compound that features both a dimethoxyphenyl group and a thiophenyl group attached to a methanol moiety. This compound is of interest due to its unique structural properties, which combine aromatic and heterocyclic elements, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Substitution: The synthesis of (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol can begin with the aromatic substitution of a dimethoxybenzene derivative with a thiophenylmethanol derivative under acidic or basic conditions.
Grignard Reaction: Another method involves the Grignard reaction, where a Grignard reagent derived from thiophen-2-ylmagnesium bromide reacts with 2,5-dimethoxybenzaldehyde to form the desired product.
Reduction: The final step often involves the reduction of the intermediate product to yield this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, potentially converting it into various alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or thiophene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Activity Studies: Investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine:
Drug Development: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic and heterocyclic structures allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- (2,5-Dimethoxyphenyl)(phenyl)methanol
- (2,5-Dimethoxyphenyl)(furan-2-yl)methanol
- (2,5-Dimethoxyphenyl)(pyridin-2-yl)methanol
Uniqueness:
- Structural Features: The presence of both dimethoxyphenyl and thiophenyl groups in (2,5-Dimethoxyphenyl)(thiophen-2-yl)methanol provides unique electronic and steric properties.
- Reactivity: The compound’s reactivity differs from similar compounds due to the influence of the thiophene ring, which can participate in additional types of chemical reactions.
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3S/c1-15-9-5-6-11(16-2)10(8-9)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRULQODKCVWQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzo[d][1,3]dioxol-5-yl(4-bromophenyl)methanol](/img/structure/B7871811.png)
